molecular formula C11H11N3O3S B14492798 N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 64724-93-2

N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B14492798
CAS No.: 64724-93-2
M. Wt: 265.29 g/mol
InChI Key: KAEOSNVVJPCWOE-UHFFFAOYSA-N
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Description

N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound that features a unique combination of a nitrothiazole ring and a bicycloheptene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the formation of the nitrothiazole ring followed by its attachment to the bicycloheptene structure. One common method involves the nitration of a thiazole precursor, followed by a series of condensation reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Properties

CAS No.

64724-93-2

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C11H11N3O3S/c15-10(8-4-6-1-2-7(8)3-6)13-11-12-5-9(18-11)14(16)17/h1-2,5-8H,3-4H2,(H,12,13,15)

InChI Key

KAEOSNVVJPCWOE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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